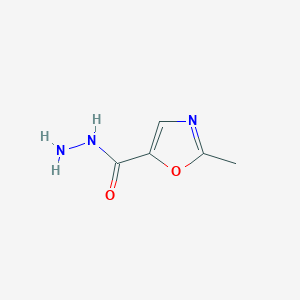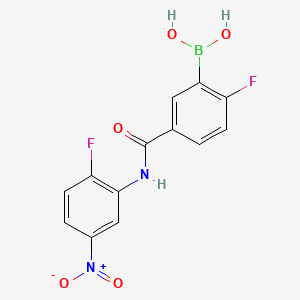
2-Fluoro-5-(2-fluoro-5-nitrophenylcarbamoyl)benzeneboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-5-(2-fluoro-5-nitrophenylcarbamoyl)benzeneboronic acid is a boronic acid derivative characterized by the presence of fluorine and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-(2-fluoro-5-nitrophenylcarbamoyl)benzeneboronic acid typically involves multi-step organic reactions. One common method starts with the nitration of a fluorinated aromatic compound to introduce the nitro group. This is followed by a coupling reaction with a boronic acid derivative under palladium-catalyzed conditions to form the desired product. The reaction conditions often include:
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Catalyst: Palladium(II) acetate or palladium on carbon
Base: Potassium carbonate or sodium hydroxide
Temperature: 80-100°C
Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification process often involves recrystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-(2-fluoro-5-nitrophenylcarbamoyl)benzeneboronic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the boronic acid group to a hydroxyl group using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the nitro group to an amino group using reducing agents such as tin(II) chloride or iron powder.
Substitution: Halogen substitution reactions where the fluorine atoms can be replaced by other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a base like sodium hydroxide.
Reduction: Tin(II) chloride in hydrochloric acid or iron powder in acetic acid.
Substitution: Halogenating agents like bromine or iodine in the presence of a catalyst.
Major Products
Oxidation: Formation of 2-Fluoro-5-(2-fluoro-5-nitrophenylcarbamoyl)phenol.
Reduction: Formation of 2-Fluoro-5-(2-fluoro-5-aminophenylcarbamoyl)benzeneboronic acid.
Substitution: Formation of various halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
2-Fluoro-5-(2-fluoro-5-nitrophenylcarbamoyl)benzeneboronic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for enzymes involved in disease pathways.
Industry: Utilized in the production of advanced materials, including polymers and electronic components, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2-Fluoro-5-(2-fluoro-5-nitrophenylcarbamoyl)benzeneboronic acid exerts its effects is primarily through its interaction with biological molecules. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a useful tool in enzyme inhibition. The nitro and fluoro groups can enhance the compound’s binding affinity and specificity for its molecular targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-(2-nitrophenylcarbamoyl)benzeneboronic acid
- 2-Chloro-5-(2-fluoro-5-nitrophenylcarbamoyl)benzeneboronic acid
- 2-Fluoro-5-(trifluoromethyl)phenylboronic acid
Uniqueness
Compared to similar compounds, 2-Fluoro-5-(2-fluoro-5-nitrophenylcarbamoyl)benzeneboronic acid is unique due to the presence of both fluorine and nitro groups, which confer distinct electronic and steric properties. These features can enhance its reactivity and binding interactions, making it particularly valuable in applications requiring high specificity and stability.
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields
Properties
Molecular Formula |
C13H9BF2N2O5 |
|---|---|
Molecular Weight |
322.03 g/mol |
IUPAC Name |
[2-fluoro-5-[(2-fluoro-5-nitrophenyl)carbamoyl]phenyl]boronic acid |
InChI |
InChI=1S/C13H9BF2N2O5/c15-10-3-1-7(5-9(10)14(20)21)13(19)17-12-6-8(18(22)23)2-4-11(12)16/h1-6,20-21H,(H,17,19) |
InChI Key |
MTQQOSSMDAQKRY-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F)F)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


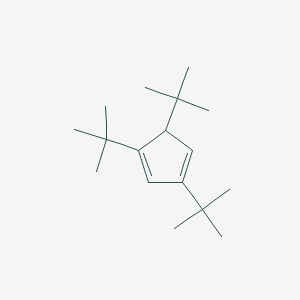
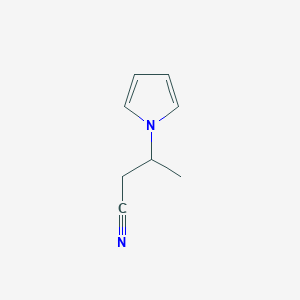
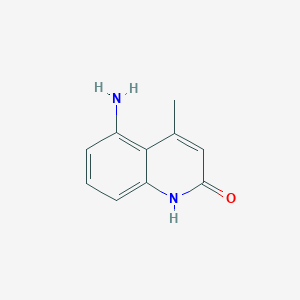
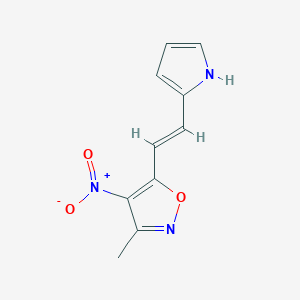


![2,4-Dibromobenzo[b]furan-3(2H)-one](/img/structure/B12855910.png)
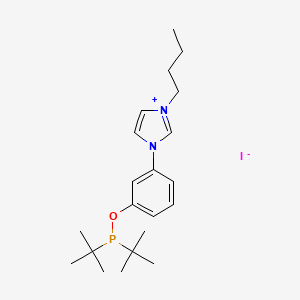
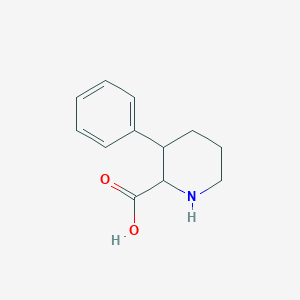
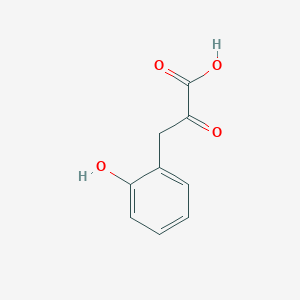
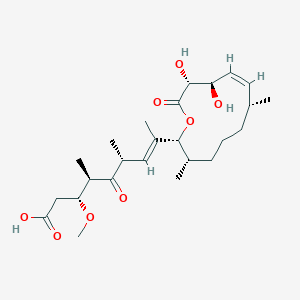

![(4R)-1-Methyl-4-(prop-1-en-2-yl)-7-azabicyclo[4.1.0]heptane](/img/structure/B12855938.png)
